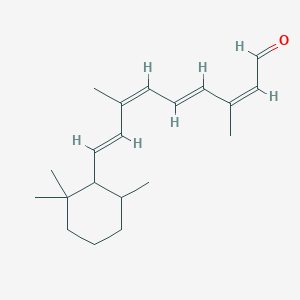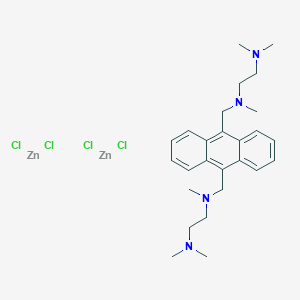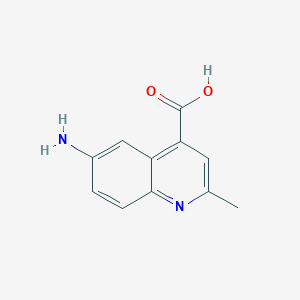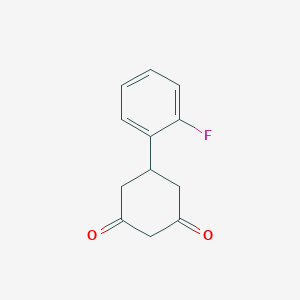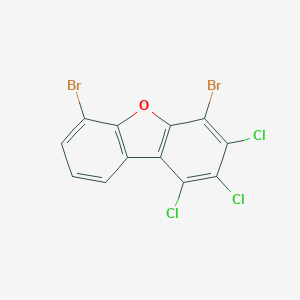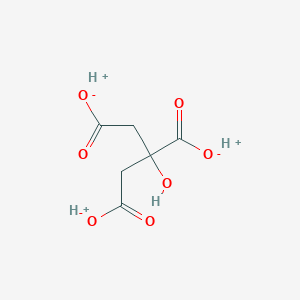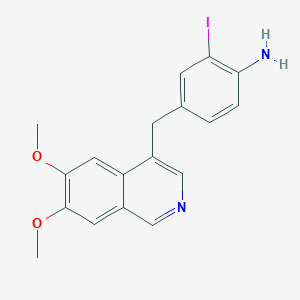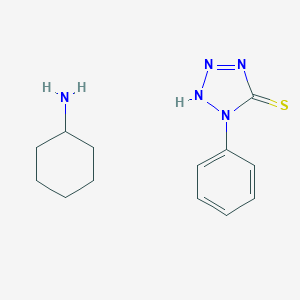
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is also known as 2,5-dimethyl-1-phenethyl-1H-pyrrole or DPP. This compound has attracted significant attention from the scientific community due to its potential applications in various fields such as medicine, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is not fully understood. However, it is believed to act through several pathways, including the inhibition of pro-inflammatory cytokines, the modulation of the immune response, and the activation of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and protect against oxidative stress. The compound also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is its versatility in the laboratory. It can be easily synthesized using various methods and has been extensively studied for its potential applications in medicine and pharmacology. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another direction for research is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the compound's anti-inflammatory and antioxidant properties could be further explored for potential applications in the treatment of other diseases such as cardiovascular disease and diabetes.
In conclusion, 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is a versatile compound with potential applications in various fields such as medicine, pharmacology, and material science. Its anti-inflammatory, analgesic, antitumor, and neuroprotective properties make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to explore its potential applications in different areas.
Métodos De Síntesis
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole can be synthesized using several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aldehyde with a nitroalkene, followed by reduction of the nitro group to an amine using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound also shows promise as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
107112-45-8 |
|---|---|
Nombre del producto |
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole |
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(1-phenylethyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-11-9-10-12(2)15(11)13(3)14-7-5-4-6-8-14/h4-10,13H,1-3H3 |
Clave InChI |
QAWXOZABZNDGFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C(C)C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC=C(N1C(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





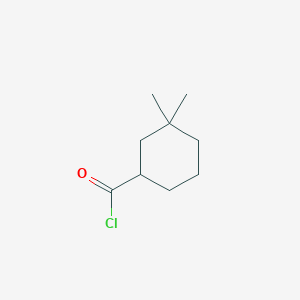
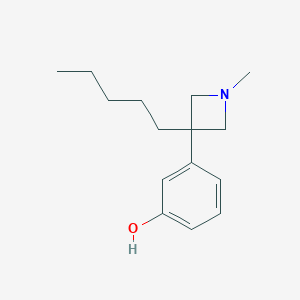
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
